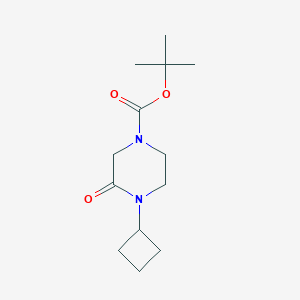![molecular formula C12H14BrN5O B15355748 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine is a complex organic compound characterized by its bromine and cyclopropyl groups attached to a triazolopyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine typically involves multiple steps, starting with the formation of the triazolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the bromine atom is often introduced via halogenation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Catalysts and reagents are carefully selected to optimize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various molecular targets makes it a candidate for drug discovery and development.
Industry: In the material science industry, this compound can be used in the design of new materials with specific properties. Its structural features may contribute to the development of advanced materials with enhanced performance.
Mecanismo De Acción
The mechanism by which 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine exerts its effects involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound shares a similar triazolopyridine core but lacks the cyclopropyl group.
4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)morpholine: This compound is structurally similar but has a pyridine ring instead of a pyrazine ring.
4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-yl)morpholine: This compound has a pyrimidine ring instead of a pyrazine ring.
Uniqueness: 4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine is unique due to its combination of bromine, cyclopropyl, and morpholine groups attached to a triazolopyrazine core. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H14BrN5O |
|---|---|
Peso molecular |
324.18 g/mol |
Nombre IUPAC |
4-(6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine |
InChI |
InChI=1S/C12H14BrN5O/c13-9-7-18-12(15-10(16-18)8-1-2-8)11(14-9)17-3-5-19-6-4-17/h7-8H,1-6H2 |
Clave InChI |
GBSAIHZCBCXHJM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN3C=C(N=C(C3=N2)N4CCOCC4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


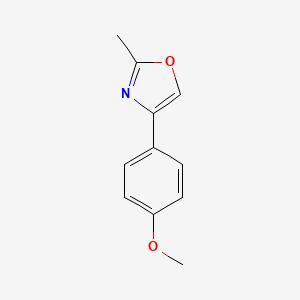
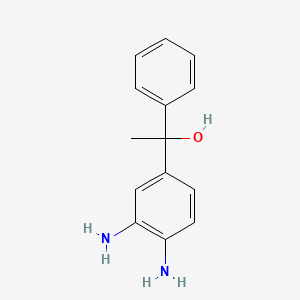
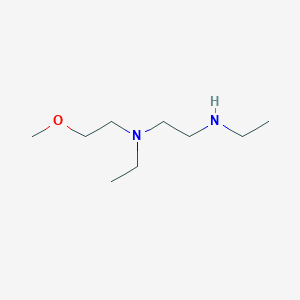
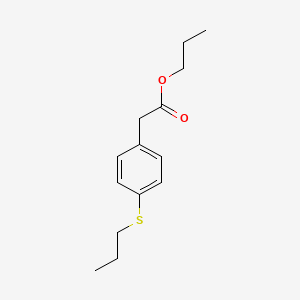

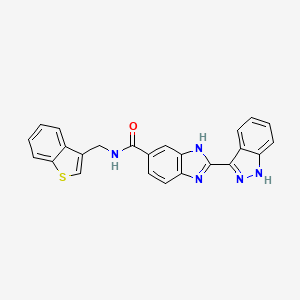

![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)

![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
